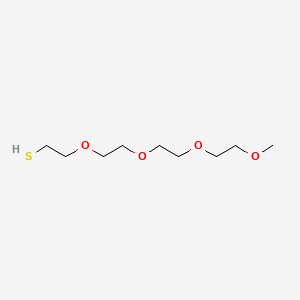

2,5,8,11-Tetraoxatridecane-13-thiol

描述

2,5,8,11-Tetraoxatridecane-13-thiol, also known as mPEG4-SH, is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The IUPAC name for this compound is 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanethiol .

Molecular Structure Analysis

The molecular formula of 2,5,8,11-Tetraoxatridecane-13-thiol is C9H20O4S . The molecular weight is 224.32 g/mol . The InChI key is VXEBAWYHFQRROQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,5,8,11-Tetraoxatridecane-13-thiol is a colorless liquid . It has a density of 1.035 g/cc . The boiling point is 293.5±30.0 °C at 760 mmHg .科学研究应用

Thiol-Selective Reagents in Biological Research

The selective reaction of chemical reagents with reduced protein thiols is crucial in biological research. This reaction helps prevent cross-linking of cysteine-containing peptides in proteomics workflows and is widely used in redox investigations. However, common thiol blocking reagents like iodoacetamide and N-ethylmaleimide can cross-react with oxidized protein sulfenic acids, leading to errors. A new heteroaromatic alkylsulfone, 4-(5-methanesulfonyl-[1,2,3,4]tetrazol-1-yl)-phenol (MSTP), has been discovered as a selective and reactive -SH blocking reagent compatible with biological applications (Chen et al., 2017).

Epoxy Thermosets and Thiol-Isocyanate Chemistry

Thiol-isocyanate chemistry, combined with a dual capsule strategy, is used for developing extrinsic self-healing epoxy materials. This chemistry enables the creation of healed network structures covalently linked to the surrounding resin, with healing efficiencies reaching up to 130% in certain epoxy materials. The thiol-isocyanate chemistry has shown promising results in industrial cold-curing epoxy resins (Hillewaere et al., 2014).

Functionalization of Single-Walled Carbon Nanotubes

Porphyrin monomers and their oligomers, synthesized with 2,5,8,11-tetraoxatridecan-13-thiol, have been used to create noncovalent hybrid materials with single-walled carbon nanotubes (SWCNTs). These novel constructs exhibit unique optical properties, with slightly red-shifted spectra in water compared to tetrahydrofuran (THF), highlighting their potential in advanced material applications (Ürüt et al., 2015).

Thiol-ene Coupling in Glycoconjugation

Thiol-ene coupling (TEC) has been recognized as a valuable method for assembling crosslinked networks and polymer functionalization. Its application in carbohydrate chemistry, crucial for understanding biological organisms, includes carbohydrate modification, oligosaccharide synthesis, and peptide/protein glycosylation. TEC’s efficiency and compatibility with green catalysts, such as visible light, make it an important tool in glycochemistry research (Dondoni & Marra, 2012).

Thiol-Click Chemistry in Material Synthesis

Thiol-click chemistry is valued for its high yields and benign reaction conditions, making it versatile for various applications in chemical, biological, physical, materials, and engineering fields. Its emerging applications and mechanistic understanding mark it as an exceptional tool in the synthesis and material application arenas (Hoyle et al., 2010).

Fluorescent and Colorimetric Probes for Thiol Detection

The design of fluorescent and colorimetric probes for thiol detection is significant in basic research and disease diagnosis. Various thiol detection methods, including nucleophilic addition/substitution, Michael addition, and metal-sulfur interactions, have been developed, highlighting the importance of thiols in physiological and pathological processes (Peng et al., 2012).

安全和危害

属性

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4S/c1-10-2-3-11-4-5-12-6-7-13-8-9-14/h14H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEBAWYHFQRROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694735 | |

| Record name | 2,5,8,11-Tetraoxatridecane-13-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,8,11-Tetraoxatridecane-13-thiol | |

CAS RN |

52190-55-3 | |

| Record name | 2,5,8,11-Tetraoxatridecane-13-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394792.png)

![4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394800.png)

![4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394801.png)

![4-[2-(3-Piperidinyl)ethyl]morpholine](/img/structure/B1394802.png)